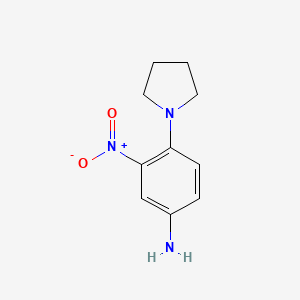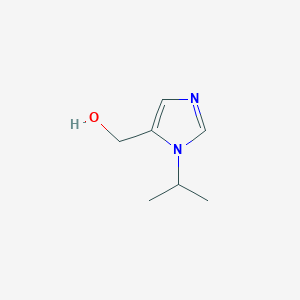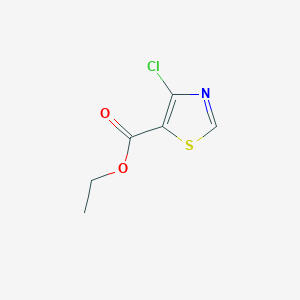
4-((4-Methylpiperazin-1-yl)methyl)phenol
概要
説明
4-((4-Methylpiperazin-1-yl)methyl)phenol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Copper Complexes and Catecholase Activity
- Copper Complexes as Models for Type 3 Copper Proteins : The compound has been used in the synthesis of dicopper(II) complexes, serving as models for the active site of type 3 copper proteins. These complexes have been studied for their structural characteristics and catecholase activity, providing insights into the influence of a thioether group near the metal site (Merkel et al., 2005).
Ligand Synthesis and Metal Complexes
- Mannich Reaction and Metal Complexes : The compound has been used to synthesize Mannich bases, which are then complexed with metals like Cu(II) and Ni(II). These studies have determined the modes of bonding and overall geometry of the metal complexes (Ayeni & Egharevba, 2015).
Phenoxo-Bridged Copper Complexes
- Spectral, Electrochemical, and Magnetic Properties : Research on phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including the compound , has been conducted. These studies focused on their spectral, electrochemical, and magnetic behaviors (Amudha et al., 1999).
Catalytic and Antimicrobial Activities
- Catalytic and Antimicrobial Studies : The compound has been utilized in the synthesis of binuclear Cu(II), Ni(II), and Zn(II) complexes. These complexes have been evaluated for their catalytic activities, including catecholase activity and hydrolysis of 4-nitrophenylphosphate, as well as for their antimicrobial properties (Shanmuga Bharathi et al., 2009).
DNA-Binding Dye Analysis
- Analysis of DNA-Binding Dyes : The compound has been identified as part of the structure of a monoiodo derivative used in the study of the DNA-binding dye Hoechst 33258 (Martin et al., 1986).
Synthesis of Novel Organic Compounds
- Organic Synthesis for Various Applications : It has been involved in the synthesis of a variety of organic compounds, including benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, demonstrating its versatility in organic synthesis (Kohara et al., 2002).
Structural Analysis and Synthesis
- Key Precursor in Imatinib Synthesis : It has been synthesized and characterized as a key precursor in the production of imatinib, a significant pharmaceutical compound (Koroleva et al., 2012).
Corrosion Inhibition Studies
- Role in Corrosion Inhibition : Research includes its use in bipyrazolic compounds to study their effect as corrosion inhibitors in steel (Tebbji et al., 2005) and a theoretical study of bipyrazolic-type organic compounds for corrosion inhibition (Wang et al., 2006).
Cancer Research Applications
- Targeting DNA Repair in Cancer Cells : This compound has been part of studies targeting DNA repair in cancer cells, specifically as an inhibitor of ERCC1-XPF, showing potential in enhancing the effectiveness of cancer treatments (Elmenoufy et al., 2019).
作用機序
Target of Action
Similar compounds have been shown to interact with proteins such asCarbonic Anhydrase 2 and Candidapepsin-2 . These proteins play crucial roles in various physiological processes, including pH regulation and protein degradation, respectively.
Mode of Action
This interaction could potentially alter the normal functioning of the proteins, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-((4-Methylpiperazin-1-yl)methyl)phenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with target proteins .
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCSOWZLAPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)



![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
